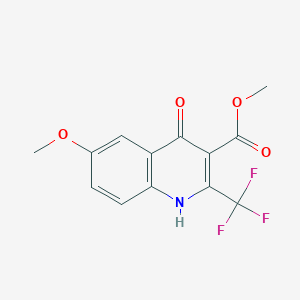

Methyl 4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate

Description

Methyl 4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative characterized by a trifluoromethyl group at position 2, a methoxy group at position 6, and a hydroxy group at position 4 of the quinoline core, with a methyl ester at position 2. The trifluoromethyl group confers strong electron-withdrawing properties, enhancing the compound's stability and lipophilicity, which are critical for pharmaceutical applications.

Properties

Molecular Formula |

C13H10F3NO4 |

|---|---|

Molecular Weight |

301.22 g/mol |

IUPAC Name |

methyl 6-methoxy-4-oxo-2-(trifluoromethyl)-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C13H10F3NO4/c1-20-6-3-4-8-7(5-6)10(18)9(12(19)21-2)11(17-8)13(14,15)16/h3-5H,1-2H3,(H,17,18) |

InChI Key |

KQUXWERKWJZBAE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C(C2=O)C(=O)OC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This is followed by intramolecular cyclization in nitrobenzene under reflux conditions to yield the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

Scientific Research Applications

Methyl 4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-3-carboxylate derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a systematic comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Selected Quinoline-3-carboxylates

Key Findings

Substituent Effects on Reactivity: The hydroxy group at position 4 in the target compound enables O-methylation under basic conditions (e.g., NaH or K₂CO₃), yielding 4-methoxy derivatives. This contrasts with N-methylation observed in analogs like methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, which forms under milder conditions . Trifluoromethyl groups at position 2 enhance resistance to metabolic degradation compared to methylthio or chloro substituents .

Physical Properties: The trifluoromethyl group increases melting points and thermal stability relative to methylthio or chloro analogs. For example, methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate has a lower m.p. (100–101°C) than trifluoromethylated quinolines .

Biological Activity: While direct anti-HIV data for the target compound are unavailable, its analog, 4-hydroxy-2-(methylthio)quinoline-3-carboxylic acid, showed activity in hydrolysis studies . The trifluoromethyl group may improve cell membrane permeability, a critical factor in drug design .

Synthetic Routes: The target compound can be synthesized via domino nitro reduction-Friedländer heterocyclization, a method used for ethyl 6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate . Methoxy and trifluoromethyl groups may require protective strategies during synthesis to prevent undesired side reactions.

Biological Activity

Methyl 4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Methyl 4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate is , with a molecular weight of approximately 303.21 g/mol. The compound features a quinoline core substituted with hydroxy, methoxy, and trifluoromethyl groups, which are known to influence its biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Anticancer Activity : Preliminary studies suggest that derivatives of quinoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with trifluoromethyl groups have shown enhanced potency in inhibiting cancer cell proliferation by inducing apoptosis through caspase activation pathways .

- Antimicrobial Properties : Quinoline derivatives have been reported to possess antimicrobial properties, potentially through the inhibition of bacterial DNA gyrase, which is crucial for bacterial replication .

- Enzyme Inhibition : The presence of the trifluoromethyl group can enhance the binding affinity to target enzymes, increasing the efficacy of the compound as an inhibitor .

Biological Activity Data

The following table summarizes key findings related to the biological activity of Methyl 4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate:

| Activity Type | Cell Line/Organism | IC50/EC50 Values | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 0.48 µM | Apoptosis induction via caspase activation |

| Antimicrobial | E. coli | 10 µg/mL | Inhibition of DNA gyrase |

| Enzyme Inhibition | Human Carbonic Anhydrase IX | 89 pM | Competitive inhibition |

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluated the efficacy of various quinoline derivatives, including Methyl 4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The results demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Testing : In another investigation, the antimicrobial activity was assessed against several bacterial strains. The compound exhibited notable inhibitory effects on E. coli, suggesting potential as a lead compound for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.